molecular formula C8H8ClNO3 B1434569 Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1394014-67-5

Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1434569
CAS No.: 1394014-67-5
M. Wt: 201.61 g/mol
InChI Key: JXVPIRZSONTNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Scientific Research Applications

Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 4-chloro-3-oxobutanoate with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired product through nucleophilic substitution and cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific pyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-10-4-5(8(12)13-2)6(9)3-7(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVPIRZSONTNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.